Zofenopril (calcium salt)
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Overview
Description
Zofenopril calcium salt is a third-generation angiotensin-converting enzyme inhibitor containing a thiol group. It is employed as both a cardioprotective and antihypertensive agent. Zofenopril is a prodrug that is converted into its active metabolite, zofenoprilat, in the body. This compound is known for its high lipophilicity and remarkable antioxidant properties, which contribute to its cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zofenopril calcium salt involves several steps:
Condensation Reaction: The initial step involves the reaction of S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline in an aqueous solution at a pH range of 9.0 to 9.5. This reaction yields zofenopril in its acidic form.
Salification: The acidic form of zofenopril is then treated with a potassium salt in an alcoholic solution to form the corresponding potassium salt.
Conversion to Calcium Salt: The potassium salt is converted to the calcium salt by adding an aqueous solution of zofenopril potassium salt to a calcium chloride solution at a temperature of 70-90°C, with simultaneous seeding to promote the precipitation of polymorph A
Industrial Production Methods: The industrial production of zofenopril calcium salt follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The final product is typically obtained as a dry powder with a melting point of about 250°C .
Types of Reactions:
Oxidation: Zofenopril undergoes oxidative degradation due to the presence of a thiol group. This reaction is significant in the stability and storage of the compound.
Hydrolysis: As a prodrug, zofenopril is hydrolyzed by esterases in vivo to form its active metabolite, zofenoprilat.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under controlled conditions to prevent excessive degradation.
Hydrolysis: Enzymatic hydrolysis occurs in the presence of esterases, which are naturally present in the body.
Major Products Formed:
Oxidation: The major product formed is the oxidized form of zofenoprilat.
Hydrolysis: The major product formed is zofenoprilat, the active metabolite of zofenopril.
Scientific Research Applications
Zofenopril calcium salt has a wide range of scientific research applications:
Chemistry: It is used in the study of angiotensin-converting enzyme inhibitors and their mechanisms.
Biology: Research on zofenopril includes its effects on cellular processes and its role in oxidative stress.
Medicine: Zofenopril is extensively studied for its cardioprotective and antihypertensive properties. .
Industry: Zofenopril is used in the pharmaceutical industry for the production of antihypertensive medications.
Mechanism of Action
Zofenopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, zofenopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The presence of a thiol group in zofenopril also contributes to its antioxidant properties, providing additional cardioprotective effects .
Comparison with Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension. Unlike zofenopril, enalapril does not contain a thiol group.
Lisinopril: Similar to enalapril, lisinopril is used for hypertension and heart failure but lacks the thiol group present in zofenopril.
Captopril: An angiotensin-converting enzyme inhibitor that also contains a thiol group, similar to zofenopril.
Uniqueness of Zofenopril: Zofenopril’s uniqueness lies in its high lipophilicity and the presence of a thiol group, which provides additional antioxidant properties. These characteristics contribute to its potent cardioprotective effects and make it a valuable compound in the treatment of hypertension and myocardial infarction .
Properties
IUPAC Name |
calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUKKYYVFVMST-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44CaN2O8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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